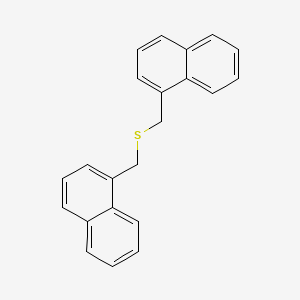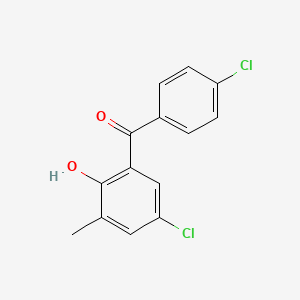
EINECS 289-287-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’,5-Dichloro-2-hydroxy-3-methylbenzophenone is an organic compound with the molecular formula C14H10Cl2O2. It is a derivative of benzophenone, characterized by the presence of two chlorine atoms, a hydroxyl group, and a methyl group on the benzene rings. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’,5-Dichloro-2-hydroxy-3-methylbenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 4-chlorobenzoyl chloride with 3,4-dichloro-2-hydroxy-5-methylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is conducted under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods
In industrial settings, the production of 4’,5-Dichloro-2-hydroxy-3-methylbenzophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
4’,5-Dichloro-2-hydroxy-3-methylbenzophenone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as sodium methoxide or sodium ethoxide in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of 4’,5-dichloro-2-hydroxy-3-methylbenzophenone ketone.
Reduction: Formation of 4’,5-dichloro-2-hydroxy-3-methylbenzophenone alcohol.
Substitution: Formation of various substituted benzophenone derivatives.
Scientific Research Applications
4’,5-Dichloro-2-hydroxy-3-methylbenzophenone has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4’,5-Dichloro-2-hydroxy-3-methylbenzophenone involves its interaction with specific molecular targets. The hydroxyl and carbonyl groups play a crucial role in its reactivity. The compound can form hydrogen bonds and interact with enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2’,5-Dichloro-2-hydroxy-4-methylbenzophenone
- 4’,5-Dichloro-2-hydroxybenzophenone
- 4’,5-Dichloro-3-methylbenzophenone
Uniqueness
4’,5-Dichloro-2-hydroxy-3-methylbenzophenone is unique due to the specific arrangement of its functional groups. The presence of both chlorine atoms and the hydroxyl group on the benzene ring enhances its reactivity and potential applications. Compared to similar compounds, it offers a distinct balance of chemical stability and reactivity, making it valuable in various research and industrial applications.
Properties
CAS No. |
86914-72-9 |
|---|---|
Molecular Formula |
C14H10Cl2O2 |
Molecular Weight |
281.1 g/mol |
IUPAC Name |
(5-chloro-2-hydroxy-3-methylphenyl)-(4-chlorophenyl)methanone |
InChI |
InChI=1S/C14H10Cl2O2/c1-8-6-11(16)7-12(13(8)17)14(18)9-2-4-10(15)5-3-9/h2-7,17H,1H3 |
InChI Key |
LNAURVNIKFHZNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C(=O)C2=CC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


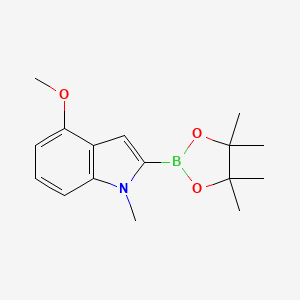
![(2-[(2-Methylphenyl)amino]-1,3-thiazol-4-yl)methanol](/img/structure/B8761677.png)
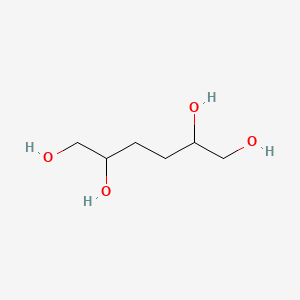
![Acetic acid, [(4-hydroxyphenyl)thio]-, 1,1-dimethylethyl ester](/img/structure/B8761690.png)

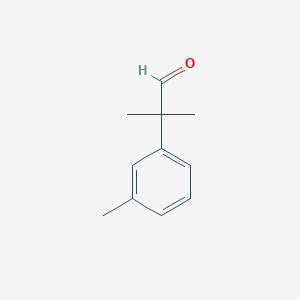
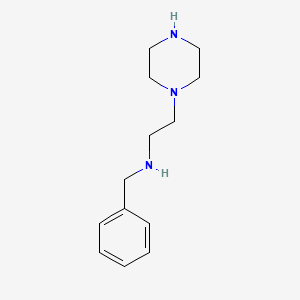

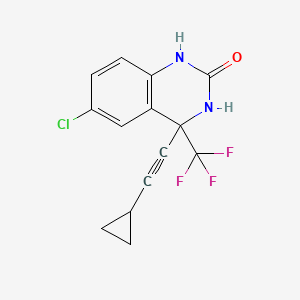
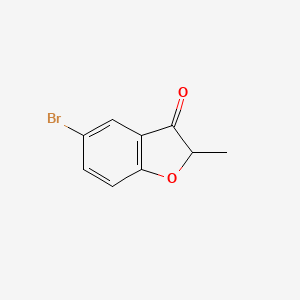
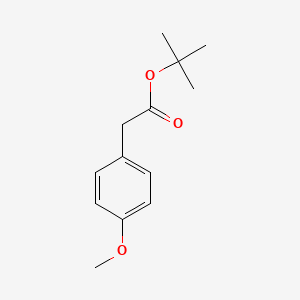
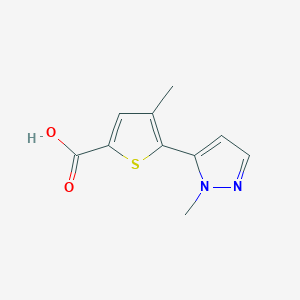
![[1,1'-Biphenyl]-4-ol, 4'-ethenyl-](/img/structure/B8761755.png)
